2-(3,4-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid
Description
Properties
IUPAC Name |
2-(3,4-dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4/c1-4-5(2)8(13)9(7(4)12)3-6(10)11/h4-5H,3H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLUUCPPHRXGEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)N(C1=O)CC(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid typically involves the reaction of maleimide with dimethylamine in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out at room temperature, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization from ethanol are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2-(3,4-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The acetic acid moiety can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Reagents such as alcohols or amines in the presence of catalysts can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various oxo derivatives, reduced forms, and substituted esters or amides .
Scientific Research Applications
2-(3,4-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential anticonvulsant and antinociceptive activities.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes, leading to altered biochemical pathways. Additionally, it may interact with receptors to modulate cellular responses .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table highlights key structural analogs and their substitution patterns:
Key Observations :
Commercial and Research Status
- Discontinuation : The target compound is marked as discontinued by suppliers, possibly due to synthesis challenges or inferior efficacy compared to bioactive analogs (e.g., thiophene derivatives).
- Research Gaps: Limited literature exists on its biological activity, contrasting with well-studied anticonvulsant derivatives.
Biological Activity
2-(3,4-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid, also known by its CAS number 2260917-96-0, is a compound with potential biological activity that has garnered interest in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its potential applications.
The molecular formula of this compound is , with a molecular weight of 185.18 g/mol. The compound features a pyrrolidine ring structure which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₁NO₄ |
| Molecular Weight | 185.18 g/mol |
| CAS Number | 2260917-96-0 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Preliminary studies suggest that it may act as an inhibitor in certain enzymatic processes. For instance, it has been evaluated in the context of human carbonic anhydrase II (hCAII), a metalloenzyme involved in critical physiological processes such as respiration and acid-base balance.
In a study involving HEK293 cells, the compound demonstrated potential as a degrader of hCAII, with significant degradation observed at concentrations as low as 50 nM. The dose-dependent response indicated that the compound could effectively reduce hCAII levels in cellular models, suggesting its utility in conditions where modulation of this enzyme is beneficial .
Antiproliferative Activity
Research has shown that derivatives of compounds similar to this compound exhibit antiproliferative effects against various cancer cell lines. For example, compounds with structural similarities have been tested against breast cancer cell lines (MDA-MB-436) using MTT assays. The results indicated that certain derivatives displayed IC50 values significantly lower than those of established drugs like Olaparib, highlighting their potential as anticancer agents .
Study on PARP Inhibition
In a recent study focusing on quinoxaline-based derivatives as PARP inhibitors, compounds structurally related to this compound were evaluated for their inhibitory activity against PARP enzymes. The study found that modifications to the molecular structure could enhance inhibitory potency significantly. The most potent derivatives exhibited IC50 values in the low nanomolar range (e.g., 2.31 nM), suggesting that similar modifications could be explored for enhancing the activity of our compound .
Evaluation of Antiseizure Activity
Another relevant study investigated the antiseizure properties of related compounds. The findings indicated that specific structural features contribute to enhanced bioavailability and efficacy in vivo. Such insights are crucial for developing therapeutic agents targeting neurological disorders where modulation of neurotransmitter transporters is necessary .
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for structural elucidation of 2-(3,4-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid?
- Methodological Answer: Use a combination of X-ray crystallography for precise three-dimensional conformation analysis and computational modeling (e.g., density functional theory, DFT) to predict electronic properties and stability. Cross-validate with spectroscopic techniques (NMR, IR) to confirm functional groups and substituent positions .
Q. How can researchers ensure compound purity during synthesis?
- Methodological Answer: Employ high-performance liquid chromatography (HPLC) with UV detection for purity assessment. Optimize recrystallization protocols using solvent systems like ethanol/water mixtures, guided by solubility data. Monitor reaction progress via thin-layer chromatography (TLC) to minimize byproducts .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer: Use fume hoods to avoid inhalation of dust or vapors. Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. In case of eye exposure, rinse immediately with water for 15 minutes and seek medical attention. Store in airtight containers in well-ventilated areas .
Advanced Research Questions
Q. How can molecular docking simulations enhance understanding of this compound’s bioactivity?
- Methodological Answer: Perform molecular docking (e.g., using AutoDock Vina) to predict binding affinities with target proteins (e.g., enzymes or receptors). Validate results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interaction thermodynamics. Computational models should incorporate solvent effects and flexible ligand docking for accuracy .
Q. What strategies resolve contradictions between experimental and computational data in structural studies?
- Methodological Answer: Apply multivariate factorial design to systematically test variables (e.g., solvent polarity, temperature) affecting spectroscopic outcomes. Cross-check computational predictions (DFT-optimized geometries) with experimental crystallographic data. Use statistical tools like principal component analysis (PCA) to identify outlier datasets .
Q. How can reaction conditions be optimized for derivatizing this compound into bioactive analogs?
- Methodological Answer: Use Design of Experiments (DoE) to screen catalysts, solvents, and temperatures. For example, test palladium-based catalysts in polar aprotic solvents (e.g., DMF) under inert atmospheres. Monitor reaction kinetics via in-situ FTIR or NMR to identify optimal time points for quenching .
Q. What advanced separation techniques improve isolation of stereoisomers or regioisomers?
- Methodological Answer: Employ chiral chromatography (e.g., Chiralpak columns) with hexane/isopropanol mobile phases for enantiomer separation. For regioisomers, use high-resolution mass spectrometry (HRMS) coupled with ion mobility spectrometry to distinguish structurally similar species .
Data-Driven Research Considerations
Q. How do researchers validate computational predictions of this compound’s reactivity?
- Methodological Answer: Compare DFT-calculated reaction pathways (activation energies, intermediates) with experimental kinetic data (e.g., Arrhenius plots). Use isotopic labeling (e.g., deuterium substitution) to trace reaction mechanisms and validate transition states predicted computationally .
Q. What methodologies address discrepancies in biological assay results across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
